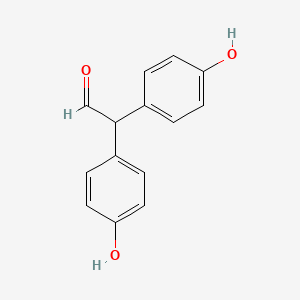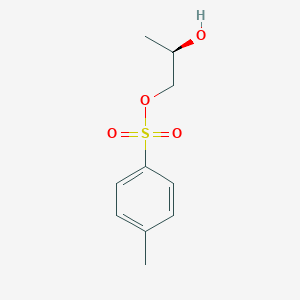
Indole-3-acetonitrile
概要
説明
Indole-3-acetonitrile is an organic compound that belongs to the indole family. It is a significant intermediate in the biosynthesis of indole-3-acetic acid, a crucial plant hormone. This compound is known for its role in plant growth regulation and has been documented to have ten times the efficacy of indole-3-acetic acid in promoting plant growth .
準備方法
Synthetic Routes and Reaction Conditions: Indole-3-acetonitrile can be synthesized through various methods. One common approach involves the reaction of indole with acetonitrile in the presence of a base. Another method includes the use of indole-3-carboxaldehyde as a starting material, which is then converted to this compound through a series of reactions involving cyanide sources .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: Indole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction of this compound can yield indole-3-ethylamine.
Substitution: It can participate in electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethylamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
Indole-3-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: It plays a role in plant growth regulation and is used to study plant hormone pathways.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals.
作用機序
Indole-3-acetonitrile exerts its effects primarily through its conversion to indole-3-acetic acid in plants. This conversion involves enzymatic processes that regulate plant growth and development. The compound binds to specific receptors in plant cells, triggering a series of biochemical reactions that lead to morphological changes . In medical research, it has been shown to interact with neurotransmitter pathways, affecting cell viability and signaling .
類似化合物との比較
Indole-3-acetic acid: A well-known plant hormone with similar growth-regulating effects.
Indole-3-butyric acid: Another plant growth regulator with similar properties but different efficacy.
Indole-3-carboxaldehyde: A precursor in the synthesis of indole-3-acetonitrile.
Uniqueness: this compound is unique due to its higher efficacy in promoting plant growth compared to indole-3-acetic acid. Its ability to be converted into indole-3-acetic acid in vivo adds to its significance as a plant growth regulator .
特性
IUPAC Name |
2-(3H-inden-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRYOUCCZJSMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B3204482.png)
![Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo-](/img/structure/B3204483.png)



![tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3204508.png)








